molecular formula C12H10F2N2O3 B3334831 methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1004193-81-0

methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B3334831
CAS No.: 1004193-81-0
M. Wt: 268.22 g/mol
InChI Key: FNOJUJGCZCLJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C12H10F2N2O3 This compound features a pyrazole ring substituted with a carboxylate ester group and a difluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluorophenoxy Methyl Group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It serves as a model compound in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The difluorophenoxy group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Ethyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 1-[(2,4-difluorophenoxy)methyl]-1H-imidazole-3-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The presence of the difluorophenoxy group in methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate imparts unique electronic properties, enhancing its reactivity and binding characteristics. This makes it distinct from similar compounds with different substituents or ring systems.

Properties

IUPAC Name

methyl 1-[(2,4-difluorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(13)6-9(11)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOJUJGCZCLJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170033
Record name Methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-81-0
Record name Methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.